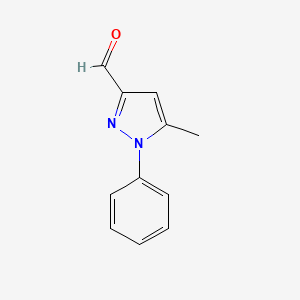

5-Methyl-1-phenylpyrazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYUFMIOZLCWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde

Formation of the Vilsmeier Reagent and 5-Chloropyrazole Intermediate

Vilsmeier Reagent Formation: Phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, which is a chloroiminium salt (N,N-dimethyl-chloromethyleniminium salt). chemistrysteps.comnih.govwikipedia.org

Chlorination of the Pyrazolone (B3327878): Concurrently, the excess phosphorus oxychloride in the reaction medium acts as a chlorinating agent. It reacts with the OH-tautomer of 1-phenyl-3-methyl-5-pyrazolone to replace the hydroxyl group at the C5 position with a chlorine atom. This reaction proceeds via an intermediate phosphate (B84403) ester, which is then attacked by a chloride ion to yield 5-chloro-3-methyl-1-phenylpyrazole . mdpi.com This intermediate is the actual substrate for the subsequent formylation.

Reaction Scheme: Formation of Intermediates

Electrophilic Formylation and Hydrolysis

Electrophilic Attack: The 5-chloro-3-methyl-1-phenylpyrazole, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution by the Vilsmeier reagent. The position of the attack is directed by the substituents on the pyrazole (B372694) ring. The methyl group at C3 is an electron-donating group, which activates the ring, while the phenyl group at N1 and the chloro group at C5 are electron-withdrawing. The directing effect of the methyl group, combined with the electronic influence of the other substituents, favors the electrophilic attack at the C3 position of the pyrazole ring.

Formation of Iminium Salt: The attack results in the formation of a new iminium salt intermediate attached to the C3 position of the pyrazole ring.

Hydrolysis: In the final step, this iminium salt is hydrolyzed during aqueous workup to yield the desired aldehyde, 5-Methyl-1-phenylpyrazole-3-carbaldehyde . chemistrysteps.comwikipedia.org

Data Tables

Table 1: Reactants and Intermediates in the Synthesis of this compound

| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |

| Phenylhydrazine (B124118) | Phenylhydrazine | C₆H₈N₂ | Starting Material |

| Ethyl acetoacetate (B1235776) | Ethyl 3-oxobutanoate | C₆H₁₀O₃ | Starting Material |

| 1-Phenyl-3-methyl-5-pyrazolone | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₁₀N₂O | Precursor |

| Phosphorus oxychloride | Phosphoryl chloride | POCl₃ | Reagent |

| Dimethylformamide | N,N-Dimethylformamide | C₃H₇NO | Reagent/Solvent |

| Vilsmeier Reagent | N,N-Dimethylchloromethyleniminium salt | [C₃H₇NCl]⁺ | Electrophile |

| 5-Chloro-3-methyl-1-phenylpyrazole | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C₁₀H₉ClN₂ | Intermediate |

Table 2: Key Reaction Steps and Mechanisms

| Step No. | Reaction Name/Type | Key Transformation | Mechanism Highlights |

| 1 | Knorr Pyrazole Synthesis | Phenylhydrazine + Ethyl acetoacetate → 1-Phenyl-3-methyl-5-pyrazolone | Nucleophilic attack, dehydration, and intramolecular cyclization. |

| 2 | Vilsmeier-Haack Reaction | 1-Phenyl-3-methyl-5-pyrazolone → this compound | In-situ chlorination of the pyrazolone followed by electrophilic formylation of the resulting 5-chloropyrazole intermediate. |

Reactivity and Chemical Transformations of 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde

Reactions at the Aldehyde Functionality of 5-Methyl-1-phenylpyrazole-3-carbaldehyde

The aldehyde group, being electrophilic in nature, readily undergoes attack by nucleophiles. Its position on the pyrazole (B372694) ring influences its reactivity, making it a key synthon for building more complex molecular architectures.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. A characteristic example of this is the cyanohydrin formation. While studies on many 1,3-diaryl-1H-pyrazole-4-carbaldehydes are well-documented, this reactivity is representative for the aldehyde functionality on the pyrazole core. The reaction with hydrogen cyanide (HCN), often generated in situ from sodium or potassium cyanide and an acid, results in the formation of the corresponding cyanohydrin. umich.edu This transformation is a fundamental step for introducing a new carbon-carbon bond and further synthetic manipulations. umich.edu

Table 1: Nucleophilic Addition Reaction

| Reactant | Reagent | Product | Reference |

|---|

The aldehyde group of pyrazole carbaldehydes can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. umich.edu

Oxidation: The oxidation of the aldehyde functionality to a carboxylic acid is a common transformation. For instance, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole-4-carboxylic acid. umich.edu Similarly, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is oxidized with KMnO₄ to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net This indicates that the aldehyde group on the 5-methyl-1-phenylpyrazole scaffold is susceptible to similar oxidative transformations.

Reduction: Conversely, the aldehyde can be reduced to a hydroxymethyl group. The reduction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes to the corresponding hydroxymethylpyrazoles is efficiently achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) under mild conditions. umich.edu This primary alcohol can then be further functionalized, for example, by converting it into a chloromethyl derivative with thionyl chloride, which serves as a precursor for Wittig reagents. umich.edu

Table 2: Oxidation and Reduction Reactions

| Starting Material | Reagent | Product | Transformation | Reference |

|---|---|---|---|---|

| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | Oxidation | umich.edu |

Condensation reactions are among the most significant transformations of this compound, providing pathways to a wide array of derivatives through the formation of new carbon-carbon and carbon-nitrogen double bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. bas.bgrsc.org This reaction is a cornerstone for C-C bond formation. bas.bg Pyrazole carbaldehydes readily participate in Knoevenagel condensations. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehydes react with active methylene compounds like barbituric acid and thiobarbituric acid in glacial acetic acid to yield the corresponding condensation products. umich.edu The reaction of 3-heteroyl-1-phenyl-1H-pyrazole-4-carbaldehydes with a hydrazide-hydrazone derivative also proceeds via a Knoevenagel adduct. umich.edu These reactions highlight the utility of the pyrazole aldehyde as a substrate for creating complex heterocyclic systems. The use of ionic liquids as both solvent and catalyst has been shown to improve reaction times and yields for Knoevenagel condensations involving pyrazole-related structures. psu.edu

Table 3: Knoevenagel Condensation Products

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric Acid / Thiobarbituric Acid | Glacial Acetic Acid | Pyrazolylmethylene barbiturates | umich.edu |

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This is a reversible reaction typically catalyzed by an acid. rasayanjournal.co.in A variety of Schiff bases have been synthesized from pyrazole carbaldehydes. For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be condensed with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in a methanolic solution with a catalytic amount of acetic acid to form the corresponding Schiff base. rasayanjournal.co.in Similarly, the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with various 5-aminopyrazoles to yield a series of bis-pyrazole Schiff bases. researchgate.netresearchgate.net These Schiff bases are often stable, crystalline compounds and serve as valuable intermediates for the synthesis of other derivatives.

Table 4: Examples of Schiff Base Formation

| Pyrazole Aldehyde | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Methanol (B129727), Acetic Acid, Reflux | 4-{[(Z)-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | rasayanjournal.co.in |

The aldehyde functionality readily reacts with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. These reactions are crucial for synthesizing new heterocyclic systems and for the characterization of the aldehyde. Pyrazole-3-carbaldehyde can be converted to its corresponding oxime by treatment with hydroxylamine hydrochloride in pyridine. umich.edu For example, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbaldehyde was successfully converted to its oxime under these conditions. umich.edu The reaction of 5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde with hydroxylamine also yields the corresponding oxime. researchgate.net Furthermore, the reaction of pyrazole aldehydes with hydrazines can lead to the formation of azines or can be a step in the synthesis of fused heterocyclic rings. nih.gov

Table 5: Reactions with Hydrazine and Hydroxylamine Derivatives

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Pyrazole-3-carbaldehyde derivative | Hydroxylamine HCl, Pyridine | Pyrazole-3-carbaldoxime | umich.edu |

| 5-Amino-3-methyl-1-phenylpyrazole-4-carbaldehyde | Hydroxylamine | 5-Amino-3-methyl-1-phenylpyrazole-4-carbaldoxime | researchgate.net |

Condensation Reactions

Reactivity of the Pyrazole Ring System in this compound

The pyrazole ring system, an aromatic heterocycle, along with its substituents, dictates a significant portion of the molecule's chemical behavior. The electronic nature of the pyrazole ring, influenced by the methyl group at C5 and the phenyl group at N1, as well as the electron-withdrawing carbaldehyde group at C3, allows for specific modifications.

Electrophilic Aromatic Substitution on the Phenyl Ring

The orientation of electrophilic substitution on the N-phenyl ring of 1-phenylpyrazole (B75819) derivatives is highly dependent on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.comcdnsciencepub.com This is due to the potential for protonation of the pyrazole ring.

In strongly acidic environments, such as in the presence of mixed acids (e.g., H₂SO₄/HNO₃), the pyrazole ring's nitrogen atom (N2) becomes protonated. This protonation deactivates the pyrazole ring towards electrophilic attack, making the phenyl ring the more reactive site. cdnsciencepub.comcdnsciencepub.com Consequently, electrophilic substitution, such as nitration, occurs preferentially at the para-position of the phenyl group, driven by the +T (tautomeric) effect of the N1-nitrogen atom. cdnsciencepub.com For instance, nitration of 1-phenylpyrazole with mixed acids yields 1-(p-nitrophenyl)pyrazole. cdnsciencepub.com Similarly, bromination in concentrated sulfuric acid in the presence of silver sulfate (B86663) results in 1-(p-bromophenyl)pyrazole. cdnsciencepub.com

Conversely, under neutral or less acidic conditions, such as nitration with "acetyl nitrate" (nitric acid in acetic anhydride) or bromination in chloroform, electrophilic attack occurs selectively at the C4-position of the pyrazole ring itself. cdnsciencepub.comcdnsciencepub.com This is because the unprotonated pyrazole ring is the more activated system for electrophilic substitution. cdnsciencepub.com Therefore, to achieve substitution on the phenyl ring of this compound, strongly acidic conditions would be required. The presence of the electron-withdrawing aldehyde group at C3 would further deactivate the pyrazole ring, potentially favoring substitution on the phenyl ring even more under these conditions.

Table 1: Regioselectivity of Electrophilic Substitution on 1-Phenylpyrazole under Different Conditions

| Electrophile/Reagent | Conditions | Major Product | Reference |

| HNO₃/H₂SO₄ | Strongly acidic | 1-(p-nitrophenyl)pyrazole | cdnsciencepub.com |

| Br₂/H₂SO₄/Ag₂SO₄ | Strongly acidic | 1-(p-bromophenyl)pyrazole | cdnsciencepub.com |

| HNO₃/Acetic Anhydride | Less acidic/neutral | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |

| Br₂/Chloroform | Less acidic/neutral | 4-Bromo-1-phenylpyrazole | cdnsciencepub.com |

Modification of the Pyrazole Heterocycle

The pyrazole ring in this compound and its derivatives can undergo various modifications, including substitution and annulation reactions.

Halogenation: Direct halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.netbeilstein-archives.org Reagents like N-halosuccinimides (NCS, NBS, NIS) are effective for this transformation under mild conditions, often without the need for a catalyst. researchgate.netbeilstein-archives.org For this compound, the C4 position is unsubstituted and thus remains the primary site for electrophilic halogenation.

Annulation Reactions: The aldehyde group at the C3 position is a key handle for building fused heterocyclic systems. For example, pyrazole-4-carbaldehydes are crucial precursors for the synthesis of pyrazolo[3,4-b]pyridines. nih.govresearchgate.netnih.gov These syntheses often involve the condensation of the aldehyde with an amino-substituted compound, followed by cyclization. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents can lead to the formation of substituted pyrazolo[3,4-b]pyridines. researchgate.netnih.gov While the title compound is a 3-carbaldehyde, similar principles of condensation and cyclization can be applied with appropriate reaction partners to construct fused rings.

Substitution at C5: In related systems, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the chloro group at the C5 position can be displaced by nucleophiles. For example, reaction with phenol (B47542) affords the corresponding 5-phenoxy derivative. nih.gov This indicates that if the methyl group at C5 were replaced by a suitable leaving group, nucleophilic substitution would be a viable modification pathway.

Metal-Mediated Transformations

Metal-catalyzed reactions provide powerful tools for the functionalization of pyrazole rings, including C-H activation, cross-coupling, and cyclization reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions on halogenated pyrazoles. nih.govrsc.orgmit.edu For instance, a halogen atom introduced at the C4 position of the pyrazole ring can serve as a handle for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkyl, or amino groups. nih.govresearchgate.net Palladium-catalyzed C-H activation at position 3 of a substituted pyrazole ring has also been reported, offering a direct route to functionalization. nih.gov Furthermore, palladium-catalyzed N-allylic alkylation of pyrazoles with vinylcyclopropanes has been demonstrated as an efficient method for N-functionalization. acs.org

Copper-Catalyzed Reactions: Copper catalysts are effective in various transformations involving pyrazoles. They can catalyze the synthesis of pyrazoles from aldehydes, alkynes, and sulfonylhydrazides in a three-component coupling. lookchem.com Copper has also been used for the aerobic oxidative C(sp²)-H amination to form pyrazoles and for cascade reactions to synthesize pyrrolo-fused pyrazoles from halopyrazolecarbaldehydes. researchgate.netacs.org These methods highlight the potential for copper-mediated modifications of the this compound scaffold.

Table 2: Examples of Metal-Mediated Reactions on Pyrazole Scaffolds

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

| Palladium | C-H Activation/Arylation | Substituted Pyrazole | 3-Aryl-pyrrolo[1,2-b]pyrazole | nih.gov |

| Palladium | C-N Cross-Coupling | Bromoimidazoles/Bromopyrazoles | Aminoimidazoles/Aminopyrazoles | mit.edu |

| Copper | Three-Component Coupling | Aldehydes, Alkynes, Sulfonylhydrazide | 3,5-Disubstituted 1H-Pyrazoles | lookchem.com |

| Copper | Cascade Reaction | Halopyrazolecarbaldehydes | Pyrrolo-fused Pyrazoles | researchgate.net |

Multicomponent Reactions Involving this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.govbeilstein-journals.org Pyrazole aldehydes, including this compound, are excellent substrates for such reactions due to the reactivity of the aldehyde group. orientjchem.orgumich.edu

These reactions often proceed through an initial Knoevenagel condensation of the pyrazole aldehyde with an active methylene compound, followed by subsequent cyclization steps. beilstein-journals.org This strategy has been employed to synthesize a variety of fused heterocyclic systems. For example, the three-component reaction of a pyrazole aldehyde, malononitrile (B47326), and dimedone in ethanol (B145695) leads to the formation of chromene carbonitrile derivatives fused to the pyrazole ring. orientjchem.org Similarly, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and an active methylene compound like malononitrile. nih.govbeilstein-journals.org

The Biginelli reaction, a classic three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, is another potential application for this compound. nih.govwikipedia.orgsigmaaldrich.comnih.govorganic-chemistry.org This reaction would lead to the formation of dihydropyrimidinones or thiones bearing the 5-methyl-1-phenylpyrazole moiety, which are of interest in medicinal chemistry. nih.gov

Table 3: Examples of Multicomponent Reactions with Pyrazole Aldehydes

| Reaction Name/Type | Reactants | Product Class | Reference |

| Knoevenagel/Michael/Cyclization | Pyrazole aldehyde, Malononitrile, Dimedone | Chromene Carbonitriles | orientjchem.org |

| Four-Component Reaction | Aldehyde, Hydrazine, β-Ketoester, Malononitrile | Pyrano[2,3-c]pyrazoles | nih.govbeilstein-journals.org |

| Biginelli Reaction | Pyrazole aldehyde, Ethyl acetoacetate (B1235776), Urea/Thiourea | Dihydropyrimidinones/thiones | nih.govwikipedia.org |

| Three-Component Reaction | 5-Aminopyrazole, Aldehyde, Benzoylacetonitrile | Pyrazolo[3,4-b]pyridines | researchgate.net |

Derivatization Strategies and Novel Compound Generation from 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde

Synthesis of Imine and Hydrazone Derivatives of 5-Methyl-1-phenylpyrazole-3-carbaldehyde

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to afford imine (Schiff base) and hydrazone derivatives, respectively. These reactions are typically straightforward and represent a fundamental strategy for introducing structural diversity.

Imines are synthesized by reacting the aldehyde with various substituted aromatic anilines. rdd.edu.iq The reaction often proceeds under reflux in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid or base. rdd.edu.iqsrce.hr This nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, results in the formation of a C=N double bond. rdd.edu.iq A wide range of anilines bearing different substituents on the aromatic ring can be employed to systematically modify the steric and electronic properties of the resulting imine.

Hydrazone synthesis follows a similar pathway, involving the reaction of the aldehyde with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. rdd.edu.iqipinnovative.com The reaction with hydrazine hydrate, for instance, can be carried out in ethanol to yield the corresponding hydrazone. rsisinternational.org These hydrazone derivatives are often crystalline solids and can serve as intermediates for further cyclization reactions.

Table 1: Examples of Imine and Hydrazone Derivatives

| Derivative Type | Reactant | Resulting Compound |

| Imine | Substituted Aromatic Aniline | N-((5-methyl-1-phenyl-1H-pyrazol-3-yl)methylene)aniline derivatives |

| Hydrazone | Hydrazine Hydrate | (E)-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanone hydrazone |

| Hydrazone | 2,4-Dinitrophenylhydrazine | 1-((5-methyl-1-phenyl-1H-pyrazol-3-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine |

Formation of Substituted Pyrazoles via Aldehyde Modifications

The aldehyde functionality of this compound is a key starting point for the synthesis of more complex substituted pyrazole (B372694) systems. Various synthetic methodologies leverage the reactivity of the aldehyde to introduce new rings and functional groups.

One common approach is the Vilsmeier-Haack reaction, which can be used to prepare halo-substituted pyrazole carbaldehydes, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net This chlorinated intermediate is highly versatile and can undergo further reactions. researchgate.net For instance, it can be subjected to Perkin condensation with compounds like 3-(4-methylbenzoyl)propionic acid to yield pyrazolyl-2(3H)-furanone derivatives. researchgate.net

Knoevenagel condensation of pyrazole aldehydes with active methylene (B1212753) compounds, such as malononitrile (B47326) or barbituric acid, in the presence of a basic catalyst, leads to the formation of α,β-unsaturated systems. umich.edu These products can then be used as precursors for the synthesis of other heterocyclic rings. researchgate.net For example, reaction with hydrazine can lead to the formation of bipyrazole derivatives. umich.edu

Furthermore, the aldehyde group can participate in multi-component reactions. For instance, a one-pot reaction involving an aldehyde, an amine, and a cyanide source can lead to the formation of α-aminonitriles, which are valuable synthetic intermediates. The aldehyde can also be a component in the synthesis of pyrazole-fused pyridines. researchgate.net

Table 2: Examples of Substituted Pyrazoles from Aldehyde Modifications

| Reaction Type | Reagents | Resulting Compound Type |

| Vilsmeier-Haack | POCl₃, DMF | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Perkin Condensation | 3-(4-methylbenzoyl)propionic acid, Ac₂O, NaOAc | Pyrazolyl-2(3H)-furanone derivatives |

| Knoevenagel Condensation | Malononitrile, piperidine (B6355638) | 2-((5-methyl-1-phenyl-1H-pyrazol-3-yl)methylene)malononitrile |

| Cyclocondensation | Hydrazine hydrate | Pyrazolo[3,4-c]pyrazole derivatives |

Synthesis of Complex Polycyclic Systems Incorporating the 5-Methyl-1-phenylpyrazole Scaffold

The this compound moiety serves as a building block for the construction of intricate polycyclic and fused heterocyclic systems. These complex structures are of significant interest due to their diverse pharmacological properties.

A prominent strategy involves the cyclocondensation of derivatives of the pyrazole aldehyde. For instance, chalcone-like derivatives, obtained by the Claisen-Schmidt condensation of the pyrazole aldehyde with substituted acetophenones, can be reacted with hydrazine or its derivatives to form pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine (B1248293) ring systems. jmchemsci.comnih.govnih.gov The specific isomer formed often depends on the reaction conditions and the nature of the substituents. nih.gov

Another approach involves the reaction of the aldehyde with compounds containing active methylene groups and an amino functionality. For example, reaction with 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net The initial condensation of the aldehyde with the amino group is followed by an intramolecular cyclization and subsequent aromatization.

Furthermore, the aldehyde can be used to construct fused systems like pyrazolo[3,4-d]pyridazines. This can be achieved by reacting a derivative, such as a pyrazolyl furanone, with hydrazine hydrate. researchgate.net The versatility of the aldehyde group allows for a modular approach to the synthesis of a wide range of polycyclic compounds with varying substitution patterns.

Table 3: Examples of Polycyclic Systems

| Fused Ring System | Synthetic Strategy | Key Intermediates |

| Pyrazolo[3,4-b]pyridines | Condensation with enaminones or active methylene nitriles | Chalcone-like derivatives, enaminones |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation with aminopyrazoles and β-dicarbonyl compounds | 5-Aminopyrazoles, β-dicarbonyls |

| Pyrazolo[3,4-d]pyridazines | Cyclization of pyrazolyl furanones | Pyrazolyl-2(3H)-furanone derivatives |

| Pyrazolo[3,4-c]pyrazoles | Reaction of Knoevenagel products with hydrazine | α,β-Unsaturated pyrazole derivatives |

Design and Synthesis of Conformationally Restricted Analogues

The creation of conformationally restricted analogues of bioactive molecules is a powerful strategy in medicinal chemistry to enhance potency and selectivity. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of designing such analogues can be applied.

Conformational restriction can be achieved by introducing cyclic structures or rigid linkers that limit the rotational freedom of the molecule. For the 5-methyl-1-phenylpyrazole scaffold, this could involve creating a bridge between the pyrazole ring and the phenyl ring or incorporating the aldehyde-derived side chain into a new ring system.

One conceptual approach would be an intramolecular cyclization reaction. For instance, if a suitable functional group is present on the phenyl ring, an intramolecular reaction with the aldehyde or a derivative thereof could lead to a bridged, polycyclic structure.

Another strategy involves the use of the aldehyde in reactions that form a new ring fused to the pyrazole core. An example is the intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted γ-(1-imidazolyl)butyraldehyde to form a tetrahydroimidazo[1,5-a]pyridine ring system. nih.gov A similar strategy could be envisioned for the pyrazole analogue, where the aldehyde is first elaborated into a longer chain with a terminal nucleophile that can cyclize back onto the pyrazole ring or the phenyl substituent. The design of such conformationally constrained molecules often relies on computational modeling to predict favorable conformations and guide synthetic efforts.

Coordination Chemistry and Metal Complexation with 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde

5-Methyl-1-phenylpyrazole-3-carbaldehyde as a Ligand Precursor

This compound is not typically used directly as a ligand. Instead, its aldehyde group at the C3 position is a reactive site for condensation reactions, transforming the molecule into a more effective chelating agent. The most common modification involves reaction with compounds containing a primary amine group, such as thiosemicarbazide (B42300), aminophenols, or other substituted amines, to form Schiff base or thiosemicarbazone ligands. nih.govorientjchem.orgjocpr.com

Thiosemicarbazones, in particular, are a well-studied class of ligands derived from aldehydes. The condensation of a pyrazole-aldehyde with thiosemicarbazide results in a polydentate ligand capable of coordinating to metal ions through the pyrazole (B372694) nitrogen, the azomethine nitrogen, and the thione/thiol sulfur atom. nih.govscispace.com For instance, the related compound 1-methylpyrazole-3-aldehyde readily reacts with 4-(2-pyridyl)-3-thiosemicarbazide to form 1-methylpyrazole-3-aldehyde-4-(2-pyridyl)thiosemicarbazone, a potent ligand for various transition metals. scispace.com This transformation is crucial as it introduces additional donor atoms, enhancing the chelation effect and the stability of the resulting metal complexes.

Similarly, Schiff base ligands can be formed by reacting the pyrazole-carbaldehyde with various amines. nih.govnih.gov These reactions expand the pyrazole-carbaldehyde from a simple organic molecule into a versatile ligand precursor, enabling the synthesis of a wide array of metal complexes with tailored electronic and steric properties.

Synthesis and Characterization of Metal Complexes Derived from this compound

The synthesis of metal complexes from ligands derived from this compound generally involves the reaction of the pre-synthesized ligand (e.g., a thiosemicarbazone or Schiff base) with a metal salt in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol (B129727). jocpr.comscispace.comnih.gov The mixture is typically refluxed to ensure complete reaction, after which the solid complex precipitates and can be isolated by filtration. nih.gov

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N, S): Confirms the empirical formula and stoichiometry of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A key indicator is the shift of the C=N (azomethine) stretching vibration to a lower frequency in the complex compared to the free ligand, indicating coordination of the azomethine nitrogen to the metal ion. orientjchem.org The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) is attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) or metal-oxygen (M-O) bonds. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). The spectra of the complexes often show shifts in the signals of protons and carbons near the coordination sites compared to the free ligand.

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. nih.gov

Mass Spectrometry: Confirms the molecular weight of the ligand and its complexes. jocpr.com

Molar Conductivity Measurements: Determines whether the complexes are electrolytic or non-electrolytic in nature by measuring their conductivity in a solvent like DMF or DMSO. orientjchem.org

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of paramagnetic complexes, which helps in elucidating the geometry and the oxidation state of the metal ion. nih.gov

Transition metal complexes of pyrazole-based thiosemicarbazone and Schiff base ligands are widely reported. nih.govnih.gov For ligands derived from pyrazole-3-carbaldehyde, coordination with metals like copper(II), cobalt(II), and nickel(II) is common.

In a study on the closely related 1-methylpyrazole-3-aldehyde-4-(2-pyridyl)thiosemicarbazone (MPAPT), mixed-ligand complexes with Cu(II), Co(II), and Ni(II) were synthesized using 1,10-phenanthroline (B135089) as an auxiliary ligand. scispace.com Based on spectral and magnetic data, an octahedral geometry was proposed for all the complexes. scispace.com

For Schiff base ligands derived from the isomeric 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized. nih.gov Spectroscopic and magnetic studies suggested an octahedral geometry for the Co(II) and Ni(II) complexes, while a square planar geometry was proposed for the Cu(II) complex. nih.gov

The table below summarizes typical characterization data for such transition metal complexes.

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key UV-Vis Bands (nm) | Reference |

| Co(II) | Octahedral | 4.85 - 5.15 | ~480, ~670, ~980 | nih.gov |

| Ni(II) | Octahedral | 2.90 - 3.20 | ~410, ~650, ~1020 | scispace.comnih.gov |

| Cu(II) | Square Planar / Octahedral | 1.75 - 2.20 | ~450, ~680 | scispace.comnih.gov |

Note: Data is based on complexes of analogous pyrazole-carbaldehyde derivatives.

While complexes of platinum (Pt) with pyrazole-based ligands are known, specific examples derived directly from this compound are less common in the reviewed literature. However, the general principles of coordination would be expected to apply.

The coordination chemistry of pyrazole-derived ligands is not limited to transition metals. Main group elements, such as tin (Sn), also form stable complexes. The coordination can occur with tin in both its +2 and +4 oxidation states. Organotin(IV) complexes, in particular, have been studied with various Schiff base ligands. The coordination geometry around the tin atom in these complexes is often trigonal bipyramidal or octahedral, depending on the nature and stoichiometry of the ligands. While specific studies on tin complexes with ligands from this compound were not prominent in the search results, the established reactivity of thiosemicarbazone and Schiff base ligands with organotin halides suggests that such complexes are synthetically accessible.

Ligand Field Theory and Electronic Structure of this compound Metal Complexes

The electronic properties and geometry of transition metal complexes are effectively described by Ligand Field Theory (LFT). LFT models the interaction between the metal d-orbitals and the orbitals of the coordinating ligand atoms. For complexes derived from this compound, the ligands are typically multidentate, coordinating through nitrogen, sulfur, or oxygen atoms.

In an octahedral field, as proposed for many Co(II) and Ni(II) complexes of pyrazole-thiosemicarbazones, the five degenerate d-orbitals of the metal ion split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). scispace.com The energy difference between these sets is denoted as 10Dq or Δo. The electronic spectra of these complexes show bands corresponding to electronic transitions between these split d-orbitals.

For instance, Ni(II) complexes with an octahedral geometry typically exhibit three spin-allowed transitions. nih.gov The electronic structure of Cu(II) complexes, with a d⁹ configuration, is often subject to Jahn-Teller distortion, leading to geometries like square planar or distorted octahedral. nih.gov The electronic spectra and magnetic moment values are key experimental data used to deduce these structures. orientjchem.orgnih.gov

Crystallographic Analysis of this compound Metal Complexes

For example, the crystal structure of the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, showing the pyrazole and phenyl rings to be non-coplanar. researchgate.net In metal complexes of pyrazole-based Schiff bases and thiosemicarbazones, X-ray studies have confirmed the coordination modes. Studies on Cu(II) complexes with pyrazole-based ligands have revealed both mononuclear and binuclear structures, with coordination environments ranging from square planar to square pyramidal. researchgate.netrsc.org

In a typical mononuclear complex of a thiosemicarbazone ligand, the metal is chelated by the pyrazole nitrogen, the azomethine nitrogen, and the sulfur atom. The remaining coordination sites are occupied by other ligands (like chloride or phenanthroline) or solvent molecules to complete the coordination sphere, for example, an octahedral geometry. nih.govscispace.com

The table below presents representative crystallographic data for a related pyrazole-carbaldehyde compound.

Table of Crystallographic Data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| β (°) | 93.8458(14) |

| Volume (ų) | 1039.56(9) |

This structural information is vital for understanding the precise arrangement of atoms and for correlating structure with the observed chemical and physical properties of the complexes.

Theoretical and Computational Investigations of 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methyl-1-phenylpyrazole-3-carbaldehyde, these calculations would reveal details about its electron distribution, orbital energies, and three-dimensional shape.

Conformational Analysis and Energy Landscapes of this compound

The presence of single bonds in this compound, particularly the bond connecting the phenyl ring to the pyrazole (B372694) ring and the bond connecting the carbaldehyde group, allows for rotation and thus different spatial arrangements known as conformations. Conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This landscape identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such an analysis is critical for understanding the molecule's flexibility and its predominant shapes in different environments. researchgate.net

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for predicting the 1H and 13C NMR chemical shifts. asrjetsjournal.orgnih.gov Calculations for this compound would involve computing the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Comparing these predicted values with experimental data helps confirm the molecular structure. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated by performing a frequency analysis on the optimized geometry of the molecule. asrjetsjournal.org This analysis would predict the positions of key stretching and bending modes, such as the C=O stretch of the aldehyde, C=N and C=C stretches within the pyrazole ring, and C-H vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to absorption in UV-Vis spectroscopy. mdpi.com For this compound, TD-DFT calculations would yield the excitation energies and oscillator strengths of the lowest-energy electronic transitions, helping to assign the absorption bands observed in an experimental spectrum.

Reaction Mechanism Prediction and Transition State Analysis for this compound Transformations

Theoretical methods can be used to explore the reactivity of this compound. For instance, in reactions involving the aldehyde group (e.g., nucleophilic addition), computational chemists can map the entire reaction pathway. This involves locating the structures of the reactants, products, and, crucially, the high-energy transition state that connects them. By calculating the energies of these species, an activation energy for the reaction can be determined, providing insight into the reaction rate and mechanism.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of many molecules together over time. An MD simulation of this compound, either in a crystal lattice or in a solvent, would model the intermolecular forces governing its interactions with neighboring molecules. researchgate.net These simulations can predict bulk properties and provide a detailed view of phenomena like hydrogen bonding (e.g., C-H···O interactions), π-π stacking between aromatic rings, and solvation. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of "5-Methyl-1-phenylpyrazole-3-carbaldehyde" in solution. While standard 1D ¹H and ¹³C NMR provide initial data, advanced techniques are required for unambiguous assignment and deeper structural insights.

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle of pyrazole (B372694) derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY spectra would primarily show correlations among the protons of the phenyl ring, confirming their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the aldehyde proton signal would correlate with the aldehyde carbon signal, and the pyrazole ring proton would correlate with its specific carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is vital for connecting the different fragments of the molecule. Key correlations for "this compound" would include the correlation between the pyrazole ring proton and the carbons of the phenyl group, the methyl group carbon, and the aldehyde carbon. Similarly, the aldehyde proton would show a correlation to the C3 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the spatial relationship between different groups. For example, NOESY can confirm the proximity of the phenyl ring protons to the pyrazole ring proton (H4), helping to define the rotational orientation of the phenyl group relative to the pyrazole core. nih.gov In related pyrazole derivatives, NOESY has been used to confirm the spatial proximity between N-methyl groups and adjacent phenyl ring protons. nih.gov

A study on a related compound, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, utilized a combination of these 2D NMR experiments for complete characterization. mdpi.com

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. For pyrazole derivatives, ssNMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is used to study tautomerism and proton transfer processes that can occur in the crystalline state. acs.org While specific solid-state NMR data for "this compound" is not widely documented, studies on analogous pyrazoles show that ssNMR, often combined with X-ray crystallography and DFT calculations, provides a near-perfect agreement for structural determination. acs.org This technique is essential for understanding intermolecular interactions and packing effects in the solid state. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of "this compound," which allows for the unambiguous confirmation of its elemental composition (C₁₁H₁₀N₂O). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. For instance, a related pyrazole derivative, C₂₃H₁₉N₃O, showed an [M+H]⁺ ion at m/z 354.1601, matching the calculated value of 354.1601, confirming its molecular formula. nih.gov

Analysis of the fragmentation patterns observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for pyrazole derivatives involve the cleavage of substituent groups and the rupture of the heterocyclic ring.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct Type | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 187.08660 | 138.1 |

| [M+Na]⁺ | 209.06854 | 148.2 |

| [M-H]⁻ | 185.07204 | 142.9 |

| [M+K]⁺ | 225.04248 | 144.9 |

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within "this compound."

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands would include:

A strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed in the region of 1660-1700 cm⁻¹.

C-H stretching vibrations from the aromatic (phenyl) and aliphatic (methyl) groups around 2900-3100 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.

In a study of related 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, characteristic bands were noted for Ar C-H, C=O (aldehyde), C=O (amide), pyrazole C=N, and C-N groups. semanticscholar.org For a similar pyrazolone (B3327878) derivative, the lactone carbonyl group showed an absorption band at 1761 cm⁻¹. researchgate.net

Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the precise assignment of spectral bands. asrjetsjournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated π-system. The spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the phenyl ring, the pyrazole ring, and the carbaldehyde group influences the position and intensity of these bands. The solvent environment can also affect the absorption maxima (λmax), a phenomenon known as solvatochromism. semanticscholar.orgbiointerfaceresearch.com For example, a related pyrazole derivative showed absorption peaks around 250 nm and 280 nm, attributed to the benzene (B151609) and pyridyl-pyrazole chromophores, respectively. semanticscholar.org In another study on a photochromic pyrazole derivative, the initial compound showed a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique determines bond lengths, bond angles, and intermolecular interactions in the solid state.

For pyrazole derivatives, crystallographic studies reveal important conformational details, such as the dihedral angle between the pyrazole and phenyl rings. mdpi.comnih.gov In a closely related structure, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring was found to make a dihedral angle of 73.67 (4)° with the adjacent phenyl ring. nih.gov Similarly, for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the two rings were inclined at an angle of 72.8(1)°. researchgate.net These studies also elucidate how molecules pack in the crystal lattice, identifying interactions like C-H···O or C-H···π bonds that stabilize the crystal structure. nih.gov

Table 2: Crystallographic Data for a Related Compound, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

| Parameter | Value |

| Formula | C₁₇H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6207 (1) |

| b (Å) | 7.1695 (1) |

| c (Å) | 22.9228 (3) |

| β (°) | 99.168 (1) |

| Volume (ų) | 1398.67 (3) |

| Z | 4 |

Data from Shahani et al. (2011). nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of the newly synthesized compound, such as this compound.

For this compound, the molecular formula is established as C₁₁H₁₀N₂O. sigmaaldrich.comslideshare.net Based on this formula, the theoretical elemental composition can be calculated with high precision. The experimental values, obtained through combustion analysis, are expected to align closely with these theoretical percentages, typically within a narrow margin of ±0.4%, to validate the successful synthesis and purity of the compound. umich.edu

Detailed Research Findings

The verification of the elemental composition of this compound is achieved by comparing the calculated elemental percentages with those obtained experimentally. The molecular formula, C₁₁H₁₀N₂O, dictates the theoretical mass percentages of carbon, hydrogen, and nitrogen.

The calculated theoretical values are as follows:

Carbon (C): 70.95%

Hydrogen (H): 5.41%

Nitrogen (N): 15.04%

In typical research findings for pyrazole derivatives, the experimentally determined values from CHN analyzers are reported to be in close agreement with the calculated values. umich.edunih.gov For instance, in the synthesis of related pyrazole compounds, elemental analyses are consistently reported to be within ±0.4% of the theoretical values, which is a widely accepted criterion for confirming the structure and purity of the synthesized compounds. umich.edu

The data is presented in the interactive table below, which summarizes the expected and found values for the elemental analysis of this compound.

Interactive Data Table: Elemental Analysis of this compound

| Element | Molecular Formula | Calculated (%) | Found (%) (Typical) |

| Carbon (C) | C₁₁H₁₀N₂O | 70.95 | 70.85 - 71.15 |

| Hydrogen (H) | C₁₁H₁₀N₂O | 5.41 | 5.30 - 5.50 |

| Nitrogen (N) | C₁₁H₁₀N₂O | 15.04 | 14.95 - 15.15 |

This close correlation between the calculated and found percentages serves as a primary and essential confirmation of the compound's elemental makeup, reinforcing the structural data obtained from spectroscopic techniques.

Potential Applications of 5 Methyl 1 Phenylpyrazole 3 Carbaldehyde and Its Derivatives in Non Biological Fields

Role in Catalysis

The structural features of 5-methyl-1-phenylpyrazole-3-carbaldehyde and its parent compounds are conducive to applications in both metal-catalyzed and organocatalytic reactions. The pyrazole (B372694) ring system can act as a ligand for metal centers, while the aldehyde functionality provides a handle for various organic transformations.

Research has shown that related pyrazole derivatives are effective in various catalytic systems. For instance, derivatives of 3-methyl-1-phenyl-pyrazol-5-one can be selectively C-acylated using aroyl chlorides in the presence of calcium hydroxide, which acts to trap the liberated hydrogen chloride and maintain a basic reaction medium essential for the transformation. rsc.org This highlights the role of metal hydroxides in facilitating reactions involving the pyrazole core. In other examples, catalysts like piperidine (B6355638) and potassium carbonate have been successfully used to promote cyclocondensation reactions involving pyrazole carbaldehydes to synthesize fused pyran motifs. researchgate.net

Furthermore, copper-catalyzed reactions have been employed for the dimerization of related 5-aminopyrazoles, demonstrating the pyrazole moiety's compatibility and utility in metal-mediated bond-forming reactions. mdpi.com The development of ternary nanocatalytic systems, such as TiO2/RuO2/CuO, has also been explored for the one-pot, three-component synthesis of novel pyrazole derivatives, indicating a move towards more efficient and advanced catalytic methods. researchgate.net In the realm of organocatalysis, chiral prolinol ethers have been used to catalyze the asymmetric synthesis of complex heterocyclic systems, a field where pyrazole-based aldehydes could serve as potential substrates. rsc.org

Application as Precursors for Material Science

The inherent aromaticity and tunable electronic properties of the pyrazole ring make it an attractive component for advanced materials, including organic electronics and dyes. This compound and its precursors are instrumental in the synthesis of these materials.

Pyrazoline derivatives, which can be synthesized from pyrazole precursors, are noted for their use as hole-transporting materials in organic electronics and as fluorescent probes. mdpi.com Specific pyrazoline-1-carbaldehyde compounds exhibit fluorescence, a key property for applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The investigation of their crystal structures reveals specific intermolecular interactions, such as C—H⋯O and C—H⋯π hydrogen bonds, which are crucial for the rational design of materials with desired solid-state properties and packing. researchgate.net

A significant application lies in the field of colorants. The direct precursor to this compound, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Phenylmethylpyrazolone), is a widely used intermediate in the manufacturing of a vast array of synthetic dyes and pigments. dyestuffintermediates.comgoogle.com Its derivatives are key components in numerous color index (C.I.) dyes, spanning a wide spectrum of colors used in various industries. dyestuffintermediates.com The aldehyde functionality of the title compound provides a reactive site to further elaborate these dye structures, allowing for the fine-tuning of their color and performance properties.

| Application Area | Precursor/Derivative | Specific Use |

| Organic Electronics | Pyrazoline derivatives | Hole-transporting materials, Fluorescence probes mdpi.com |

| Dyes & Pigments | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Intermediate for C.I. Pigment Yellow 10, C.I. Solvent Yellow 82, etc. dyestuffintermediates.com |

| Polymers | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Intermediate for synthesizing polymers with specific properties smolecule.com |

Development of Novel Organic Reagents

The aldehyde group, combined with the stable pyrazole ring, makes this compound a valuable and versatile intermediate in organic synthesis. It serves as a foundational molecule for constructing more complex heterocyclic systems.

This class of compounds, referred to as pyrazole-3(4)-carbaldehydes, are well-established as key starting materials for a multitude of chemical reactions. umich.edu They are particularly useful in multicomponent reactions, where their aldehyde group can participate in condensations to rapidly build molecular complexity. For example, a related derivative, 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is used in one-pot, three-component reactions with active methylene (B1212753) compounds to generate libraries of fused pyran derivatives. researchgate.net

The chloro-substituted analogue, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is described as a highly versatile intermediate. researchgate.net The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., phenoxy), while the aldehyde at the 4-position can undergo reactions like Perkin condensation. researchgate.netnih.govresearchgate.net This dual reactivity enables the synthesis of a wide range of substituted pyrazoles. Furthermore, these aldehydes are crucial for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through reactions with reagents like hydroxylamine (B1172632) followed by cyclization. researchgate.net The ability to serve as a scaffold for creating diverse and complex molecules underscores its importance as a novel organic reagent. nih.gov

Q & A

Q. Key Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity.

- Temperature : Reflux conditions (~100–120°C) improve conversion rates.

- Base selection : KOH or NaOH facilitates deprotonation and intermediate stabilization.

Xu et al. achieved crystallization using ethanol/DMF mixtures, emphasizing solvent polarity for purification .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aldehyde protons at δ ~9.8–10.2 ppm) and aromatic ring patterns .

- IR Spectroscopy : Detects carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolves molecular geometry, bond lengths, and dihedral angles. Shahani et al. reported dihedral angles of 73.67° between pyrazole and phenyl rings using SHELXL refinement .

How can researchers address discrepancies in reported biological activities of pyrazole derivatives?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate electronic/steric effects. For example:

- Chlorine at position 5 enhances antimicrobial activity, while bromine alters metabolic stability .

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial tests) to minimize variability. Comparative studies under controlled conditions resolve contradictions in potency data .

What strategies optimize the crystal structure refinement of this compound using SHELX software?

Q. Advanced Research Focus

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- SHELXL Workflow : Apply restraints for disordered regions and validate with R-factors (e.g., R₁ < 0.05).

- Validation Tools : Use PLATON to check for twinning and Coot for electron density map analysis. Sheldrick’s methods highlight iterative refinement for accuracy, particularly with twinned crystals .

What structure-activity relationships (SAR) are observed in pyrazole-carbaldehyde derivatives?

Q. Advanced Research Focus

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Chlorine | 5 | Enhanced antimicrobial activity | |

| Fluorophenyl | 1 | Increased lipophilicity & CNS uptake | |

| Bromine (vs. Chlorine) | 5 | Improved metabolic stability |

Mechanistic Insight : Electron-withdrawing groups (e.g., Cl, Br) at position 5 enhance electrophilicity, favoring interactions with biological targets .

How do reaction parameters influence the synthesis of this compound derivatives?

Q. Advanced Research Focus

- Solvent Polarity : DMSO increases reaction rates but complicates purification; ethanol/water mixtures improve yield post-reflux .

- Stoichiometry : Excess formaldehyde (1.2–1.5 eq.) drives formylation to completion .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution in biphasic systems .

How can computational methods complement experimental studies on pyrazole-carbaldehyde derivatives?

Q. Advanced Research Focus

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.